molecular formula C6H6O2S B1210024 Benzenesulfinic acid CAS No. 618-41-7

Benzenesulfinic acid

Cat. No.: B1210024
CAS No.: 618-41-7
M. Wt: 142.18 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-N
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Description

Benzenesulfinic acid is an organosulfur compound with the chemical formula C₆H₆O₂S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis.

Preparation Methods

Benzenesulfinic acid can be synthesized through several methods:

Chemical Reactions Analysis

Benzenesulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzenesulfonic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced to thiophenol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

Scientific Research Applications

Benzenesulfinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzenesulfinic acid can be compared with other sulfinic acids and sulfonic acids:

This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

benzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKKBHWRAXMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210797
Record name Benzenesulfinic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-41-7
Record name Benzenesulfinic acid
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Record name Benzenesulfinic acid
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Synthesis routes and methods I

Procedure details

25% HCl was added dropwise to benzenesulfinic acid sodium salt (2.0 g), till the solid dissolved. This mixture was extracted with ethyl acetate (30 ml), dried (Na2SO4) and concentrated to give benzenesulfinic acid (1.5 g). To an ice-cooled mixture of benzenesulfinic acid (1.48 g, 10.5 mmol) and calcium chloride (1.15 g, 10.5 mmol) in dry CH2Cl2 a solution of (2RS, 6S)-6-(4-fluorophenoxymethyl)-2-methoxytetrahydropyran (0.5 g, 2.1 mmol) in dry CH2Cl2 (5 ml) was added. The reaction mixture was stirred for 4 h, filtered through celite and washed with CH2Cl2. The combined organic layer was washed with saturated aqueous Na2CO3, water, brine and dried (Na2SO4). The solvent was removed under vacuum and the residue was purified on a silica gel column using light petroleum-ethyl acetate (4:1) as eluent to afford pure (2RS, 6S)-6-benzenesulfonyl-2-(4-fluorophenoxymethyl)-tetrahydropyran (0.5 g, 70%) as a viscous liquid. TLC:ethyl acetate-light petroleum (1:3), Rf=0.4. 1H NMR (CDCl3, 200 MHz): δ 1.5 (m, 2H), 1.75-2.0 (m, 2H), 2.2-2.4 (m, 1H), 2.6-2.8 (m, 1H), 3.75-3.9 (m, 2H), 4.65 (d, 1H), 4.85-5.0 (m, 1H), 6.7-7.0 (m, 4H), 7.5-7.7 (m, 3H), 7.95 (d, J=5.4 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzenesulfinic acid sodium salt
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

PhSO2Na (1.6579 g., 0.0101 mol) was dissolved in water (100 mL), while keeping an atmosphere of N2. HCl (12 M, 0.84 mL, 0.0101 mol). was added in order to produce PhSO2H. Benzoquinone (0.01 mol, 1.081 g) was added while flushing with N2. A white to grey precipitate was formed immediately. The solution was stirred for 5 min, filtered (glass sinter no. 3) under N2, washed with distilled water (20 mL) and dried under vacuum (+20C) over night. Yield 2.08 g. The product was identified by 1H- and 13CNMR spectroscopy.
Name
PhSO2Na
Quantity
1.6579 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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